2-amino-N-(2-ethoxyphenyl)benzamide chemical properties and structure
2-amino-N-(2-ethoxyphenyl)benzamide chemical properties and structure
An In-depth Technical Guide to 2-amino-N-(2-ethoxyphenyl)benzamide: Chemical Properties, Structure, and Synthetic Insights
Introduction
2-amino-N-(2-ethoxyphenyl)benzamide is an aromatic amide belonging to the larger class of anthranilamides.[1] This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to the diverse pharmacological activities exhibited by its derivatives. Structurally, the molecule is characterized by a 2-aminobenzoyl group linked via an amide bond to a 2-ethoxyaniline moiety. This guide provides a comprehensive technical overview of its chemical properties, structural features, synthesis, and potential applications, intended for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Data
The fundamental identity of a chemical compound is established by its nomenclature, unique identifiers, and physicochemical properties. These data are crucial for laboratory handling, regulatory compliance, and computational modeling.
Nomenclature and Identifiers
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IUPAC Name: 2-amino-N-(2-ethoxyphenyl)benzamide
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Synonym(s): N-(2-ethoxyphenyl)anthranilamide
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CAS Number: 405903-51-7
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Molecular Formula: C₁₅H₁₆N₂O₂[2]
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InChI Key: FSHKBBPDYLWQPC-UHFFFAOYSA-N
Physicochemical Properties
The physical properties of 2-amino-N-(2-ethoxyphenyl)benzamide dictate its behavior in various solvents and physical states, which is critical for designing experimental protocols, including formulation and purification.
| Property | Value | Source |
| Molecular Weight | 256.30 g/mol | [2] |
| Appearance | Typically an off-white to pale yellow solid | General observation for benzamides[3] |
| Melting Point | Not experimentally determined in available literature. | |
| Boiling Point | Not experimentally determined. Predicted to be >320 °C. | Based on similar structures[4] |
| Solubility | Slightly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | General property of benzamides[3] |
Structural Elucidation and Spectroscopic Profile
The arrangement of atoms and bonds in 2-amino-N-(2-ethoxyphenyl)benzamide defines its chemical reactivity and biological interactions. Spectroscopic analysis is the primary means of confirming this structure.
Chemical Structure
The molecule consists of two substituted benzene rings linked by an amide functional group. Key features include:
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An anthranilamide core : A benzamide with a primary amino group at the ortho-position.
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An N-aryl substituent : A 2-ethoxyphenyl group attached to the amide nitrogen.
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Functional Groups : Primary amine (-NH₂), secondary amide (-CONH-), and an ether (-OCH₂CH₃).
Predicted Spectroscopic Data
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for each type of proton.
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Aromatic Protons (8H) : Complex multiplets between δ 6.5-8.5 ppm arising from the two substituted benzene rings.
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Amine Protons (2H) : A broad singlet for the -NH₂ group, typically around δ 5.0-6.0 ppm, which can exchange with D₂O.
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Amide Proton (1H) : A broad singlet for the -CONH- proton, often downfield (> δ 8.0 ppm).
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Ethoxy Protons (5H) : A quartet (~δ 4.1 ppm, -OCH₂-) and a triplet (~δ 1.4 ppm, -CH₃).
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¹³C NMR Spectroscopy : The carbon spectrum will confirm the carbon skeleton.
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Carbonyl Carbon : A signal in the δ 165-170 ppm range for the amide C=O.
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Aromatic Carbons : Multiple signals between δ 110-150 ppm.
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Ethoxy Carbons : Two signals, one for the -OCH₂- carbon (~δ 64 ppm) and one for the -CH₃ carbon (~δ 15 ppm).
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Infrared (IR) Spectroscopy : IR spectroscopy highlights the key functional groups.
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N-H Stretching : Two distinct bands for the primary amine (-NH₂) around 3350-3450 cm⁻¹ and a single band for the secondary amide (-NH-) around 3300 cm⁻¹.
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C=O Stretching : A strong absorption band for the amide I carbonyl group, typically around 1640-1680 cm⁻¹.
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C-O Stretching : A characteristic band for the aryl ether linkage around 1200-1250 cm⁻¹.
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Mass Spectrometry (MS) :
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The molecular ion peak ([M]⁺) would be observed at an m/z of approximately 256.12.
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Common fragmentation patterns would involve cleavage of the amide bond and the ethoxy group.
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Synthesis and Reactivity
Understanding the synthesis of 2-amino-N-(2-ethoxyphenyl)benzamide is essential for its availability in research and for the development of derivatives.
General Synthetic Route
A prevalent and efficient method for synthesizing N-substituted 2-aminobenzamides involves the reaction of isatoic anhydride with the corresponding amine.[4][5][6] In this case, 2-ethoxyaniline is used as the amine nucleophile.
The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the carbonyl groups of the anhydride, leading to the opening of the heterocyclic ring. Subsequent decarboxylation (loss of CO₂) upon heating yields the final amide product.
Caption: Synthetic workflow for 2-amino-N-(2-ethoxyphenyl)benzamide.
Experimental Protocol: Synthesis from Isatoic Anhydride [5][7]
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To a solution of isatoic anhydride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or toluene, add 2-ethoxyaniline (1.1 equivalents).
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Heat the reaction mixture under reflux (typically 80-110 °C) and monitor the progress using thin-layer chromatography (TLC). The evolution of CO₂ gas will be observed.
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Once the reaction is complete (usually 2-6 hours), cool the mixture to room temperature.
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Pour the reaction mixture into cold water to precipitate the crude product.
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Collect the solid by filtration, wash with water, and dry.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 2-amino-N-(2-ethoxyphenyl)benzamide.
Potential Applications and Biological Significance
The benzamide scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. Derivatives of 2-aminobenzamide are known to possess a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties.[7][8][9]
Drug Development Insights
While 2-amino-N-(2-ethoxyphenyl)benzamide itself is primarily a research chemical, its structural motifs are highly relevant to drug discovery.
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Pain Management: A closely related compound, ML382 (2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide), has been identified as a potent and selective positive allosteric modulator (PAM) of the MrgX1 receptor.[10] MrgX1 is a G-protein-coupled receptor (GPCR) implicated in the modulation of chronic pain, making this structural class a promising starting point for the development of novel non-opioid analgesics.[10]
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Anticancer Research: Many benzamide derivatives function as inhibitors of crucial cellular enzymes. For example, some N-(2-aminophenyl)benzamides act as potent histone deacetylase (HDAC) inhibitors, a class of drugs used in cancer therapy.[11] The 2-amino-N-arylbenzamide core can serve as a scaffold for designing new agents that target enzymes like IMP dehydrogenase (IMPDH) or kinases involved in cell proliferation.[12][13]
Caption: Hypothesized role as a modulator of GPCR signaling pathways.
Safety and Handling
Comprehensive toxicological data for 2-amino-N-(2-ethoxyphenyl)benzamide is not available.[14] Therefore, precautions should be based on the data for structurally related aminobenzamides.
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Hazard Statements: Based on similar compounds, it may be harmful if swallowed or inhaled and can cause skin and serious eye irritation.[15][16]
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Precautionary Measures:
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Handle in a well-ventilated area or fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid generating dust.
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Wash hands thoroughly after handling.
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Conclusion
2-amino-N-(2-ethoxyphenyl)benzamide is a well-defined organic compound with a structure that is highly relevant to modern medicinal chemistry. Its synthesis is straightforward, and its chemical properties are predictable based on its constituent functional groups. The primary value of this molecule lies in its potential as a scaffold for the development of novel therapeutics, particularly in the areas of chronic pain and oncology. Further research into its biological activity and that of its derivatives is warranted to fully explore its therapeutic potential.
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